molecular formula C15H10ClNO3 B12377793 p38-|A MAPK-IN-6

p38-|A MAPK-IN-6

Cat. No.: B12377793
M. Wt: 287.70 g/mol
InChI Key: BUBKYHHYGUMLHF-VQHVLOKHSA-N
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Description

p38-|A MAPK-IN-6 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress and inflammation, making this compound a valuable compound in research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p38-|A MAPK-IN-6 typically involves multi-step organic synthesis. Key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance selectivity and potency. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring high yield and purity, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

p38-|A MAPK-IN-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

p38-|A MAPK-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

p38-|A MAPK-IN-6 exerts its effects by inhibiting the p38 MAPK pathway. This pathway involves a cascade of protein kinases that transmit signals from the cell surface to the nucleus, leading to changes in gene expression. This compound binds to the active site of p38 MAPK, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition reduces the production of pro-inflammatory cytokines and other stress-related proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to p38-|A MAPK-IN-6 include other p38 MAPK inhibitors such as SB203580, BIRB 796, and VX-702. These compounds share a common mechanism of action but differ in their selectivity, potency, and pharmacokinetic properties .

Uniqueness

This compound is unique due to its high selectivity for the p38 MAPK pathway, minimizing off-target effects. Its potency and favorable pharmacokinetic profile make it a promising candidate for therapeutic applications compared to other inhibitors .

Properties

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H10ClNO3/c16-13-8-6-11(10-14(13)17(19)20)7-9-15(18)12-4-2-1-3-5-12/h1-10H/b9-7+

InChI Key

BUBKYHHYGUMLHF-VQHVLOKHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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